molecular formula C13H19N3O3 B7830424 ethyl 1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxylate

ethyl 1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxylate

Cat. No.: B7830424
M. Wt: 265.31 g/mol
InChI Key: QVUBJHVBVQYCFI-UHFFFAOYSA-N
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Description

The compound identified as “ethyl 1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxylate” is a chemical entity with specific properties and applications. It is important in various scientific fields due to its unique chemical structure and reactivity.

Preparation Methods

The preparation of “ethyl 1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxylate” involves specific synthetic routes and reaction conditions. Industrial production methods typically include:

    Synthetic Routes: The synthesis of this compound often involves multi-step reactions, including the formation of intermediate compounds that are further reacted to yield the final product.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to enhance the reaction rate and yield.

    Industrial Production: Large-scale production methods may involve continuous flow reactors and other advanced technologies to ensure consistent quality and high yield.

Chemical Reactions Analysis

“ethyl 1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxylate” undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.

    Common Reagents and Conditions: The reactions typically require specific solvents, temperatures, and catalysts to proceed efficiently.

    Major Products: The products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives and related compounds.

Scientific Research Applications

“ethyl 1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxylate” has numerous applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in the synthesis of other compounds.

    Biology: The compound may be involved in studies related to biological pathways and mechanisms.

    Industry: The compound is used in various industrial processes, including the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “ethyl 1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxylate” exerts its effects involves specific molecular targets and pathways:

    Molecular Targets: The compound interacts with particular enzymes or receptors, influencing their activity.

    Pathways Involved: It may affect biochemical pathways related to metabolism, signal transduction, or other cellular processes.

Comparison with Similar Compounds

“ethyl 1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxylate” can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures or functional groups may include those identified in databases like PubChem.

    Uniqueness: The unique aspects of “this compound” may include its specific reactivity, stability, or biological activity compared to other similar compounds.

Properties

IUPAC Name

ethyl 1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-3-19-12(18)10-4-6-16(7-5-10)13-14-9(2)8-11(17)15-13/h8,10H,3-7H2,1-2H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUBJHVBVQYCFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC(=O)C=C(N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1CCN(CC1)C2=NC(=O)C=C(N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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